molecular formula C12H9ClN2O2 B1354547 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile CAS No. 214470-55-0

4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile

Cat. No.: B1354547
CAS No.: 214470-55-0
M. Wt: 248.66 g/mol
InChI Key: HMLOMVBFQJAMCN-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a heterocyclic compound with a quinoline core structure. It is characterized by the presence of chlorine, methoxy groups, and a nitrile group attached to the quinoline ring.

Biochemical Analysis

Biochemical Properties

4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as Src kinase, which is involved in cell signaling pathways . The compound’s interaction with Src kinase results in the inhibition of its activity, thereby affecting downstream signaling processes. Additionally, this compound has shown potential in inhibiting epidermal growth factor receptor kinase, which is essential for cell proliferation and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Src kinase by this compound leads to altered cell signaling, which can result in reduced cell proliferation and increased apoptosis . Furthermore, its impact on epidermal growth factor receptor kinase can lead to changes in gene expression patterns, affecting cellular responses to growth signals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of Src kinase, inhibiting its catalytic activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling cascade, leading to altered cellular responses. Similarly, the binding of this compound to epidermal growth factor receptor kinase results in the inhibition of its activity, affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes, resulting in prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can influence the compound’s overall efficacy and toxicity. Additionally, this compound can affect metabolic flux and alter metabolite levels, impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can interact with intracellular binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components . This localization can influence the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile typically involves multiple steps:

    Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.

    Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using accessible raw materials, mild reaction conditions, and efficient purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological activities .

Scientific Research Applications

4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

4-chloro-6,7-dimethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-16-10-3-8-9(4-11(10)17-2)15-6-7(5-14)12(8)13/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLOMVBFQJAMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442158
Record name 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214470-55-0
Record name 4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214470-55-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (from Step B, 20 g, 87 mmol) and POCl3 (87 mL) was heated to reflux and allowed to stir for 2 hours. The reaction mixture was cooled to 70° C. and concentrated in vacuo to provide a crude residue. The crude residue was diluted with methylene chloride and the resultant solution was cooled to 0° C. and to the resultant solution was added aqueous K2CO3 until the solution was at pH 8-9. The resultant solution was allowed to stir for 30 minutes at 25° C., then transferred to a separatory funnel. The organic layer was collected, washed with water, dried over sodium sulfate, filtered through celite, and concentrated in vacuo to provide 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile as an off-white solid (19.8 g, 92%). A sample recrystallized from methylene chloride was characterized as follows: mp 220-223° C.; 1H NMR (DMSO-d6)δ 8.98 (s, 1H), 7.54 (s, 1H), 7.42 (s, 1H), 4.02 (s, 3H), 4.01 (s, 3H).
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Synthesis routes and methods II

Procedure details

A stirred mixture of 20 g of 1,4-dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarbonitrile and 87 ml of phosphorous oxychloride was refluxed for 2 h, cooled, and evaporated free of volatile matter. The residue was stirred at 0° C. with dichloromethane-water as solid sodium carbonate was added until the aqueous layer was pH 8. The organic layer was separated, washed with water, dried and concentrated. Recrystallization from dichloromethane gave a solid, mp 220-223° C.
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20 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile in the synthesis of dibenzo[c,f]-2,7-naphthyridine ring systems?

A1: this compound serves as a key starting material in the synthesis of dibenzo[c,f]-2,7-naphthyridine derivatives []. It reacts with 2-methyl-benzene-1,3-diamine, ultimately forming the desired dibenzo[c,f]-2,7-naphthyridine ring system. This reaction was significantly optimized through Design of Experiments (DOE) to achieve higher yields [].

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